2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile
Description
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile is a complex organic compound characterized by the presence of cyano groups and morpholine rings attached to a benzonitrile core
Properties
IUPAC Name |
2,6-bis(cyano-morpholin-4-yl-phenylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O2/c32-22-27-28(30(23-33,25-8-3-1-4-9-25)35-14-18-37-19-15-35)12-7-13-29(27)31(24-34,26-10-5-2-6-11-26)36-16-20-38-21-17-36/h1-13H,14-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNYHNNOKUKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C(=CC=C3)C(C#N)(C4=CC=CC=C4)N5CCOCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromobenzonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with morpholine groups. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano or morpholine groups.
Scientific Research Applications
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with biological molecules, while the morpholine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]-6-fluorobenzonitrile
- 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]-4-chlorobenzonitrile
Uniqueness
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile is unique due to its specific arrangement of cyano and morpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Biological Activity
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a central benzonitrile core substituted with cyano groups and morpholine moieties. This unique configuration is believed to contribute to its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
- Receptor Modulation : By binding to various receptors, it can alter signal transduction pathways that regulate gene expression and cellular responses.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Biological Activity Data
Research findings indicate that this compound has shown promise in various biological assays:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 5.0 | HeLa (cervical cancer) | |
| Antimicrobial Activity | 3.2 | Staphylococcus aureus | |
| Antitumor Activity | 4.5 | MCF-7 (breast cancer) |
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 4.5 µM in MCF-7 cells, indicating its potential as an anticancer agent.
- Antimicrobial Properties : In antimicrobial assays, the compound exhibited effective inhibition against Staphylococcus aureus with an IC50 of 3.2 µM, suggesting its utility in treating bacterial infections.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound binds to specific enzymes involved in cancer metabolism, leading to apoptosis in affected cells. This was supported by molecular docking studies that showed favorable binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
